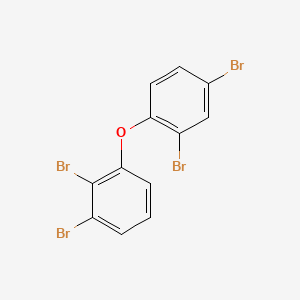

2,2',3,4'-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQKPAHIDGGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879868 | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-18-8 | |

| Record name | 2,2',3,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Presence and Spatiotemporal Dynamics of 2,2 ,3,4 Tetrabromodiphenyl Ether

Global and Regional Environmental Distribution of BDE-47

BDE-47 is one of the most prevalent polybrominated diphenyl ether (PBDE) congeners found in the environment and human tissues. sacredheart.eduepa.gov Its distribution is global, with notable variations in concentration levels between different regions. For instance, environmental and human levels of penta-BDEs, including BDE-47, are approximately 10-fold higher in North America compared to Europe or Asia. nih.gov This difference is attributed to historical usage patterns of commercial PBDE mixtures. nih.gov

The global atmospheric emissions of the sum of five major PBDEs (∑₅PBDEs), including BDE-47, peaked around 2004. acs.org BDE-47 was a dominant contributor to this peak. acs.org While regulations have led to a decline in the use and emission of BDE-47 in some regions, its persistence and the continued presence of products containing it mean that it remains a significant environmental concern. environment-agency.gov.uk

A dynamic substance flow analysis model estimated that a significant portion of the in-use stock of PBDEs historically resided in industrialized regions. However, it is anticipated that in the future, the in-use stock in less industrialized regions will dominate the global total. acs.org

Atmospheric Occurrence and Long-Range Transport Phenomena of BDE-47

BDE-47 is found in the atmosphere, where it can be transported over long distances. environment-agency.gov.uk This long-range transport potential allows it to reach remote regions, far from its original sources. environment-agency.gov.uk Its presence in the atmosphere is a result of emissions from various sources, including industrial processes and the volatilization from products containing BDE-47. nih.gov

Fugacity modeling suggests that a significant portion of BDE-47 emitted to the air is advected out of the source domain, contributing to its widespread distribution. nih.gov Furthermore, BDE-47 deposited on vegetation can re-volatilize back into the atmosphere, suggesting a process of "hopping" through a series of deposition and volatilization events. researchgate.net This phenomenon contributes to its persistence and long-range transport.

Studies have documented the presence of BDE-47 in the air of various locations, including the Great Lakes region and the Arctic, highlighting its ability to travel far from its primary points of release. pangaea.de

Aquatic Compartment Concentrations: Surface Waters, Sediments, and Groundwater

BDE-47 is frequently detected in aquatic environments, including surface waters, sediments, and has the potential to contaminate groundwater. sacredheart.edudigitellinc.com Due to its hydrophobic nature, it has a high affinity for partitioning into sediments and soils. nih.gov

Lakes and River Systems

In lakes and river systems, BDE-47 can be introduced through various pathways, including atmospheric deposition and runoff from contaminated land. Once in these systems, it tends to accumulate in the sediment, which can act as a long-term reservoir. nih.gov Resuspension of sediments, for example during storm events, can re-introduce BDE-47 into the water column. nih.gov Monitoring in the Baltic Sea has shown that concentrations of BDE-47 in biota often exceed environmental quality standards. helcom.fi

Marine Environments and Ocean as a Sink

Marine environments are also susceptible to BDE-47 contamination. The ocean can act as a sink for this compound, receiving it through atmospheric deposition and riverine inputs. Its persistence means it can remain in the marine environment for extended periods. environment-agency.gov.uk Hydroxylated metabolites of BDE-47 have been identified in surface water and precipitation, indicating that transformation products are also present in the aquatic environment. nih.gov

Terrestrial Systems: Soil and Dust Contamination

Soil and dust are significant reservoirs for BDE-47. nih.govdigitellinc.com Contamination of soil can occur through atmospheric deposition and the application of sewage sludge. environment-agency.gov.ukdigitellinc.com Indoor dust is a particularly important source of human exposure, with concentrations in the United States reported to be significantly higher than in Germany. nih.govwikipedia.org

The persistence of BDE-47 in soil is influenced by degradation rates, which are not well understood. researchgate.net Sunlight can induce the degradation of BDE-47 on biomass, such as fallen leaves, with a self-purification cycle estimated to be around 14 days under certain conditions. digitellinc.com However, its hydrophobic nature means it binds strongly to organic matter in soil, limiting its mobility but contributing to its long-term presence. researchgate.net

Biotic Presence in Wild Animal Populations (Excluding Human Biota)

BDE-47 bioaccumulates and biomagnifies in food chains, leading to its detection in a wide range of wild animal populations. environment-agency.gov.uk It has been found in top predatory birds and mammals, such as gulls and seals. environment-agency.gov.uk This accumulation is a result of the consumption of contaminated prey.

Studies on zebrafish have shown that BDE-47 can be taken up from the water and cause various biological effects. sacredheart.edunih.gov In the Baltic Sea, monitoring of herring gull eggs has shown trends in BDE-47 concentrations over time, reflecting changes in environmental levels. helcom.fi The presence of BDE-47 and its metabolites in wildlife highlights the pervasive nature of this contaminant and its potential to impact ecosystems. nih.gov

Interactive Data Table: Overview of BDE-47 Air Concentrations

This table provides an overview of BDE-47 air concentrations from various studies.

| Location | Concentration (pg/m³) | Year of Study | Reference |

| Great Lakes (Rural Site) | Varies by season | 2002-2004 | pangaea.de |

| East-Central United States | Not specified | Not specified | pangaea.de |

| Nuuk, South-West Greenland | Not specified | Not specified | pangaea.de |

Interactive Data Table: BDE Congeners in Commercial Mixtures

This table shows the approximate weight percentages of various PBDE congeners in the commercial pentaBDE mixture DE-71™.

| PBDE Congener | Relative Proportion by Weight (%) | Reference |

| PentaBDE-99 | 43 | epa.gov |

| TetraBDE-47 | 28 | epa.gov |

| PentaBDE-100 | 8 | epa.gov |

| HexaBDE-153 | 6 | epa.gov |

| HexaBDE-154 | 4 | epa.gov |

| TriBDE-28 | ~1 or less | epa.gov |

| TriBDE-33 | ~1 or less | epa.gov |

| TetraBDE-49 | ~1 or less | epa.gov |

| TetraBDE-66 | ~1 or less | epa.gov |

Occurrence in Aquatic Organisms (e.g., fish, mussels, rotifers)

2,2',3,4'-Tetrabromodiphenyl ether (BDE-47) is a persistent organic pollutant that has been widely detected in various aquatic organisms, indicating its bioaccumulation potential in marine and freshwater ecosystems. mdpi.com

Fish: BDE-47 is commonly found in fish, where it tends to accumulate in lipid-rich tissues like the liver and muscles. mdpi.com Studies on zebrafish (Danio rerio) have shown that exposure to BDE-47 can induce the expression of cyp1a genes, suggesting potential metabolic disruption. nih.gov Although some research on zebrafish exposed to environmentally relevant concentrations of BDE-47 did not observe effects on thyroid condition or pubertal development, it did reveal impacts on growth, particularly in males. nih.gov In a study exposing zebrafish larvae to BDE-47, an increase in red blood cells near the heart was observed. nih.gov Research has also documented the maternal transfer of BDE-47 in fish, with lipid mobilization facilitating this process. mdpi.com

Mussels: Mussels, such as the blue mussel (Mytilus edulis) and the thick-shelled mussel (Mytilus coruscus), have been shown to accumulate BDE-47. mdpi.comresearchgate.netnih.gov Exposure to BDE-47 can lead to adverse effects in mussels, including decreased byssal thread production and adhesion, as well as an increased production of reactive oxygen species. researchgate.netnih.gov In blue mussels, exposure to BDE-47 has been associated with histological changes in the gills and digestive glands, including hemolysis infiltration and mild fibrosis. mdpi.com Studies on the green-lipped mussel (Perna viridis) in Hong Kong's marine waters have revealed some of the highest concentrations of PBDEs in the world, with BDE-47 being a prominent congener. vliz.be

Rotifers: The marine rotifer Brachionus plicatilis has been used as a model organism to assess the toxicity of BDE-47. Research has shown that BDE-47 can cause increased mortality, morphological damage, and alterations in population dynamics and fecundity in this species. nih.gov The toxicity of BDE-47 to marine rotifers is reportedly 13 times higher than that of the more highly brominated congener, BDE-209. nih.gov

Table 1: Occurrence and Effects of BDE-47 in Aquatic Organisms

| Organism | Tissue/Endpoint Studied | Observed Effects/Findings |

|---|---|---|

| Zebrafish (Danio rerio) | Whole-body, Larvae | Induction of cyp1a genes, increased red blood cells near the heart, impacts on growth in males. nih.govnih.gov |

| Blue Mussel (Mytilus edulis) | Gills, Digestive Gland | Hemolysis infiltration, mild fibrosis. mdpi.com |

| Thick-shelled Mussel (Mytilus coruscus) | Whole-body | Decreased byssus threads and adhesion, increased reactive oxygen species. researchgate.netnih.gov |

| Marine Rotifer (Brachionus plicatilis) | Whole-body | Increased mortality, morphological damage, altered population dynamics and fecundity. nih.gov |

| Green-lipped Mussel (Perna viridis) | Tissues | High concentrations of BDE-47 detected. vliz.be |

Occurrence in Terrestrial Wildlife

BDE-47 has been detected in various terrestrial wildlife, indicating its widespread environmental distribution. For instance, frogs housed with flame retardant-treated polyurethane foam accumulated significant levels of BDE-47. nih.gov Studies on zebra finches (Taeniopygia guttata) have shown that while exposure to BDE-47 did not affect growth, development, or breeding success, debromination of BDE-47 to other metabolites like BDE-28 and BDE-17 was observed in tissue samples. nih.gov

Source Characterization and Release Pathways of BDE-47

The presence of BDE-47 in the environment is primarily due to anthropogenic activities. nih.govnih.gov

Anthropogenic Emission Sources and Industrial Contributions

BDE-47 is a major component of the commercial penta-BDE flame retardant mixture, which has been extensively used in a variety of products. nih.govnih.gov Industrial plants that manufacture products containing these flame retardants and facilities that incorporate them into polymers are significant point sources of BDE-47 to the environment. researchgate.net

Electronic waste (e-waste) recycling and dismantling sites are major contributors to BDE-47 pollution. nih.govnih.gov Primitive recycling methods, such as open burning and mechanical shredding, can release significant amounts of BDE-47 into the surrounding environment, contaminating soil, sediment, and air. nih.govresearchgate.net Studies in e-waste recycling areas in China have shown high concentrations of BDE-47 in environmental media and even in local wildlife. nih.govnih.gov For example, in Taizhou, an e-waste recycling site, the sum of BDE-47 and BDE-99 accounted for a significant portion of the total PBDE concentrations in soil, sediments, and vegetables. nih.gov Even in regulated e-waste recycling sites, BDE-47 can still be detected, although at lower levels than in poorly controlled operations. nih.gov The presence of BDE-47 in plastics from e-waste is often a result of the recycling of contaminated materials. nih.gov

BDE-47 is released into the environment from a wide array of consumer goods that contain or were treated with penta-BDE flame retardants. mdpi.comnih.govresearchgate.netnih.gov These products act as reservoirs, slowly releasing BDE-47 over time.

Plastics: BDE-47 has been used in plastics for electronic casings and other products. ipen.orgmdpi.com The recycling of plastics containing BDE-47 can reintroduce the compound into new products, perpetuating its presence in the market. nih.gov

Foams: Polyurethane foam, widely used in furniture, upholstery, and gymnastics pits, was a primary application for the penta-BDE mixture. nih.govnih.govresearchgate.net Over time, the foam can degrade and release BDE-47-containing dust particles into the indoor and outdoor environment. nih.gov

Textiles: Textiles used in furniture and other applications have also been treated with BDE-47 as a flame retardant. researchgate.netresearchgate.net

Table 2: Anthropogenic Sources and Release Pathways of BDE-47

| Source Category | Specific Source | Release Mechanism |

|---|---|---|

| Industrial Contributions | Manufacturing of PBDE-containing products | Direct emissions to air, water, and soil. researchgate.net |

| E-waste | Recycling and dismantling facilities | Release during shredding, burning, and other processing activities. nih.govnih.gov |

| Legacy Consumer Goods | Plastics (e.g., electronic casings) | Leaching and abrasion from products during use and disposal. nih.govipen.org |

| Polyurethane foam (e.g., furniture, carpet padding) | Degradation and release of dust particles. nih.gov | |

| Textiles | Wear and tear, laundry. researchgate.netcdc.gov |

Secondary Release Mechanisms from Contaminated Media

Once released into the environment, BDE-47 can be remobilized from contaminated media, acting as a secondary source of pollution. nih.gov Contaminated sediments in aquatic environments can serve as a long-term reservoir, from which BDE-47 can be released back into the water column and enter the food web. mdpi.com Similarly, soil contaminated by industrial emissions or e-waste recycling can become a source of BDE-47 to the surrounding environment through dust dispersal and runoff. nih.gov Landfills are also recognized as significant sources, with BDE-47 volatilizing and being released into the atmosphere. helcom.fi

Temporal Trends and Historical Accumulation Patterns of BDE-47

A retrospective look at the history of the chemical compound this compound (BDE-47) in the environment is made possible through the analysis of sediment cores and other environmental archives. These natural records, where deeper layers correspond to earlier periods, allow scientists to reconstruct pollution timelines.

Studies on sediment cores from diverse global locations consistently show a distinct pattern of BDE-47 accumulation. In North America's Great Lakes, for instance, sediment core data reveals that BDE-47 concentrations started to rise in the 1970s, which aligns with the increased manufacturing and application of commercial PentaBDE flame retardant mixtures, where BDE-47 is a primary component. acs.orgacs.org Concentrations in these lake sediments peaked in the late 1990s and early 2000s, followed by a noticeable decline. researchgate.netnih.gov This decrease is largely attributed to the voluntary phase-out and subsequent prohibition of PentaBDE production in North America and Europe. researchgate.netnih.gov Research on sediment cores from Lakes Michigan and Huron showed a dramatic increase in PBDE concentrations and fluxes toward the sediment surface over time. nih.gov

A similar historical trend is evident in marine environments. Sediment cores from coastal zones and estuaries in Asia and Europe also document a rise in BDE-47 levels beginning in the latter half of the 20th century. In China's Pearl River Delta, an area known for significant electronic waste recycling, sediment cores showed a rapid increase in BDE-47 concentrations from the 1980s onward. researchgate.net

Environmental archives like peat bogs and ice cores also serve as valuable historical records for BDE-47 deposition, particularly for understanding its long-range atmospheric transport. researchgate.net Archived pasture grass samples from the United Kingdom showed undetectable levels of BDEs in early samples, with concentrations increasing in the 1970s and peaking in the 1980s/1990s before declining. researchgate.net This pattern is consistent with the timeline of PBDE commercial mixture restrictions in Europe. researchgate.net

The following table summarizes findings from various retrospective studies on BDE-47 in environmental archives.

| Location/Archive | Peak Concentration Period | Key Findings | Citation |

| Great Lakes, North America (Sediment Cores) | Late 1990s - Early 2000s | Concentrations increased from the 1970s, correlating with PentaBDE production, and later declined after phase-outs. | acs.orgresearchgate.netnih.gov |

| Pearl River Delta, China (Sediment Cores) | Post-1980s | A rapid increase in BDE-47 levels was linked to extensive electronic waste recycling activities in the region. | researchgate.net |

| European Mountain Lakes (Sediment Cores) | Late 1990s | Peak concentrations were observed around the turn of the century, followed by declines consistent with regulations. | researchgate.net |

| United Kingdom (Archived Pasture Grass) | 1980s - 1990s | A clear trend of increase from the 1970s, peaking in the last two decades of the 20th century, and then a recent decline. | researchgate.net |

| Swedish White-Tailed Eagles (Archived Samples) | Early to Mid-1990s | BDE-47 levels showed sharp increases from the late 1960s, peaking in the early-to-mid 1990s, followed by a significant decline. | macroecointern.dk |

In response to restrictions on PentaBDE production, numerous global monitoring programs now track the environmental concentrations of BDE-47 and other polybrominated diphenyl ethers (PBDEs). These initiatives analyze a range of environmental samples, including air, water, sediment, and biota, to evaluate current levels and identify new trends.

In regions like North America and Europe, where PentaBDE was phased out earlier, monitoring data generally indicate a downward trend in BDE-47 levels across many environmental compartments. acs.org Long-term monitoring in the Great Lakes, for example, shows that atmospheric concentrations of BDE-47 are slowly but significantly decreasing, with a calculated halving time of about 8.2 years in some urban areas like Cleveland. acs.org Similarly, concentrations in top predator fish in the Great Lakes have been decreasing since 2000, though the rate of decline has slowed in recent years. nih.gov In the UK, average concentrations of BDE-47 in wastewater treatment plant effluent have also decreased by over 30% between the early and mid-2010s. environment-agency.gov.uk

However, the decline is often slow due to the persistence of BDE-47 and its continued release from products still in use or in waste streams. environment-agency.gov.uk In contrast, some areas in Asia may still be experiencing rising or plateaued levels of BDE-47 due to later implementation of regulations and ongoing e-waste recycling activities. nih.gov

A significant emerging trend is the detection of BDE-47 in remote ecosystems like the Arctic and Antarctica, which confirms its capacity for long-range atmospheric transport. osti.govdigitellinc.comdiva-portal.orgnih.gov While levels in the Antarctic are low compared to the northern hemisphere, its presence in air, snow, and sea ice is well-documented. diva-portal.orgnih.gov This global distribution has led to its classification as a persistent organic pollutant (POP) under the Stockholm Convention.

Another area of concern is the potential for the environmental degradation of more heavily brominated diphenyl ethers, such as BDE-209, to form lower-brominated congeners like BDE-47. nih.govenvironment-agency.gov.uk This debromination process could act as a secondary source of BDE-47, potentially offsetting some of the gains from production bans and complicating future environmental concentration trends. nih.gov

The table below summarizes current trends in BDE-47 environmental levels based on recent monitoring.

| Region | Environmental Trend | Key Factors & Observations | Citation |

| North America & Europe | Generally Decreasing | Regulatory phase-out of PentaBDE has led to declining levels in air, water, and biota, though the rate of decrease can be slow. | acs.orgnih.govacs.orgenvironment-agency.gov.uk |

| Parts of Asia | Previously Increasing / Plateauing | Later adoption of regulations and significant e-waste processing contribute to sustained environmental inputs. | nih.gov |

| Arctic & Antarctica | Detected / Present | Confirms long-range atmospheric transport; BDE-47 is found in air, snow, ice, and biota in polar regions. | osti.govdiva-portal.orgnih.gov |

| Global | Potential for Secondary Formation | The degradation of other PBDEs (e.g., BDE-209) in the environment may create new BDE-47, complicating long-term trends. | nih.govenvironment-agency.gov.uk |

Environmental Fate, Transformation, and Transport Processes of 2,2 ,3,4 Tetrabromodiphenyl Ether

Inter-Compartmental Exchange and Mass Transfer Dynamics of BDE-47

BDE-47's distribution in the environment is governed by complex exchange processes between air, water, sediment, soil, and biota.

Air-Water Partitioning and Volatilization Dynamics

The partitioning of BDE-47 between air and water is a key process influencing its long-range transport and deposition. While specific quantitative data on its Henry's Law Constant from the provided search results is limited, the presence of BDE-47 in the atmosphere and its subsequent deposition into aquatic systems is well-documented. researchgate.net The TaPL3 model, for instance, has been used to simulate the mass flux of BDE-47, indicating significant air-surface exchange. researchgate.net This model highlights that a substantial portion of deposited BDE-47 can re-enter the atmosphere, demonstrating the dynamic nature of its air-water partitioning. researchgate.net

Sediment-Water Fluxes and Benthic Exchange Processes

Sediments often act as a major sink for hydrophobic compounds like BDE-47 in aquatic environments. nih.gov The concentration of BDE-47 in marine sediments is a significant source of this compound for marine organisms. nih.gov The flux between sediment and the overlying water column is a critical factor controlling the bioavailability of BDE-47 to benthic organisms and its potential for re-entry into the water column. Studies have shown that the organic content of sediments can significantly influence the levels of BDE-47, with higher organic content leading to greater accumulation. researchgate.net

Soil-Plant Transfer and Accumulation

The transfer of BDE-47 from soil to plants is a significant pathway for its entry into terrestrial food chains. Research has demonstrated that various plant species can take up and accumulate BDE-47 from contaminated soil. researchgate.net The extent of this uptake and translocation is influenced by several factors, including the properties of the soil, the plant species, and the presence of dissolved organic matter (DOM). researchgate.netnih.gov

For instance, the addition of swine manure to soil has been shown to reduce the plant uptake of BDE-47 by 31.5-69.8%. researchgate.net Conversely, the presence of DOM extracted from wheat straw and cow manure can enhance the solubility of BDE-47 and significantly increase its accumulation in the shoots of wheat plants. nih.gov The bioconcentration factor (BCF) and biota-soil accumulation factor (BSAF) are key parameters used to quantify this transfer. For example, the geophagous earthworm Metaphire vulgaris has been shown to accumulate BDE-47 from soil, primarily through ingestion, with a BSAF value of 1.3 for radioactivity at the end of a 21-day incubation period. nih.gov

Table 1: Factors Influencing Soil-Plant Transfer of BDE-47

| Factor | Influence on BDE-47 Uptake by Plants | Research Finding |

| Soil Organic Matter | Higher organic content can reduce bioavailability. | Addition of swine manure to soil reduced BDE-47 uptake in carrots by 31.5-69.8%. researchgate.net |

| Dissolved Organic Matter (DOM) | Can increase solubility and plant accumulation. | DOM from wheat straw and cow manure increased BDE-47 accumulation in wheat shoots. nih.gov |

| Plant Species | Uptake and metabolism vary among different species. | Studies have shown varying levels of BDE-47 uptake and debromination in plants like maize, pumpkin, and carrots. researchgate.netresearchgate.net |

| Biochar Amendment | Can reduce bioavailability through adsorption. | Swine manure-derived biochar showed high adsorption capacity for BDE-47, lowering its bioavailability in soil. researchgate.net |

Transformation and Degradation Pathways of BDE-47 in Environmental Media

BDE-47 can undergo various transformation and degradation processes in the environment, which can alter its toxicity and persistence.

Photolytic Degradation Mechanisms and Kinetics

Photolysis, or degradation by light, is a significant abiotic degradation pathway for BDE-47 in the environment.

Direct photolysis involves the absorption of light by the BDE-47 molecule, leading to its breakdown. Studies have shown that BDE-47 undergoes photolytic degradation in aqueous systems, with the rate influenced by factors such as the light source and the presence of other substances. nih.govresearchgate.net The degradation of BDE-47 often follows pseudo-first-order kinetics. researchgate.netnih.gov For example, under a 300 W mercury lamp, the photolytic rate constant for BDE-47 was found to be significant. nih.gov

The primary mechanism of photolytic degradation is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.gov This process leads to the formation of lower brominated diphenyl ethers. For instance, the photolysis of BDE-47 can produce congeners such as BDE-28 and BDE-17. morressier.com However, research suggests that debromination may only account for a portion of the total parent compound loss in aqueous solutions, indicating that other photo-products, potentially including hydroxylated BDEs, may also be formed. morressier.com The presence of dissolved organic matter can also influence the rate of photodegradation. morressier.com

Table 2: Kinetic Parameters of BDE-47 Photodegradation

| Light Source | First-Order Kinetic Equation | k (min⁻¹) | Half-life (t₁/₂) (min) | Reference |

| 100 W mercury lamp | C_t = 185302.23 * e^(-3.0739t) | 3.0739 | 0.26 | researchgate.net |

| 300 W mercury lamp | C_t = 141802.20 * e^(-7.2566t) | 7.2566 | 0.10 | researchgate.net |

| 500 W halide lamp | C_t = 209097.04 * e^(-3.9149t) | 3.9149 | 0.18 | researchgate.net |

| 500 W xenon lamp | C_t = C₀ * e^(-0.2748t) | 0.2748 | 2.52 | researchgate.net |

Note: The kinetic parameters are from a study conducted in methanol. researchgate.net

Photohydrolysis, a reaction with water initiated by light, can also contribute to the transformation of BDE-47. The formation of hydroxylated PBDEs (OH-PBDEs) has been observed as a potential product of the reaction of PBDEs with atmospheric hydroxyl radicals, and these compounds can accumulate in the abiotic environment. nih.gov

Photooxidation Initiated by Reactive Species (e.g., singlet oxygen, hydroxyl radicals)

The photochemical transformation of BDE-47 in aquatic environments is significantly influenced by the presence of reactive oxygen species like hydroxyl radicals. Studies have shown that ferric ions (Fe(III)) can promote the phototransformation of BDE-47. nih.gov This process is further enhanced in the presence of chloride ions (Cl-), which can react with Fe(III) species under irradiation to yield hydroxyl and chloride radicals. nih.gov These highly reactive radicals are capable of decomposing PBDEs through processes like photodebromination and even photochlorination. nih.gov The formation of hydroxyl radicals has been confirmed through electron spin resonance studies, highlighting their crucial role in the degradation of BDE-47 in surface coastal waters. nih.gov The efficiency of this photooxidation can be affected by environmental factors such as pH, with the process being suppressed at higher pH levels. nih.gov

In addition to hydroxyl radicals, other reactive species can contribute to the degradation of BDE-47. For instance, in a nano zerovalent iron-activated persulfate system, both sulfate (B86663) radicals (SO4•-) and hydroxyl radicals (HO•) were found to be responsible for the degradation of BDE-47. researchgate.net Theoretical calculations suggest that the oxidation process primarily involves a radical attack on the C-Br bond, leading to its cleavage and the fission of the ether bond. nih.gov

Microbial Biotransformation: Aerobic and Anaerobic Debromination Pathways

Microorganisms play a pivotal role in the breakdown of BDE-47 in the environment, utilizing both aerobic and anaerobic pathways. researchgate.net Under anaerobic conditions, microbial communities, particularly those containing species like Dehalococcoides, have demonstrated the ability to reductively debrominate BDE-47, producing lower brominated congeners such as BDE-17 and BDE-4. nih.gov The presence of other contaminants, like trichloroethene (TCE), can inhibit the degradation of BDE-47 to some extent. nih.gov Interestingly, research suggests a correlation between the presence of Acetobacterium sp. and the degradation of BDE-47 under anaerobic conditions. nih.gov The rate of anaerobic degradation can be influenced by the initial concentration of BDE-47, with higher concentrations potentially inhibiting the activity of the degrading bacteria. nih.gov

Aerobic degradation of BDE-47 has also been observed. Bacterial strains isolated from activated sludge have shown the capacity to degrade BDE-47, using it as a carbon source. nih.gov This process often involves hydroxylation, leading to the formation of hydroxylated metabolites. nih.gov

The white-rot fungus Phanerochaete chrysosporium is a model organism for the degradation of a wide range of aromatic compounds, including BDE-47. nih.gov This fungus possesses a powerful enzymatic system, including lignin (B12514952) peroxidases and manganese peroxidases, which are capable of mineralizing complex organic molecules. nih.govnih.gov P. chrysosporium can effectively degrade BDE-47 through aerobic processes, with its extracellular enzymes playing a significant role. nih.gov The degradation pathway primarily involves hydroxylation, leading to the formation of various mono-hydroxylated PBDEs and bromophenols. nih.gov The presence of heavy metals like cadmium (Cd2+) can impact the degradation process by affecting the activity of the key enzymes, although the fungus itself shows more tolerance than its isolated enzymes. nih.gov Even with the addition of Cd2+, the types of degradation products remain the same, though their quantities may vary. nih.gov

The degradation of BDE-47 by P. chrysosporium leads to the formation of several metabolites. Key identified products include:

5-OH-BDE-47

4'-OH-BDE-17

6-OH-BDE-47

2'-OH-BDE-28

2,4-Dibromophenol (2,4-DBP)

4-Bromophenol (4-BP) nih.gov

The fungus can also further transform or even mineralize the resulting bromophenol compounds. nih.gov

Certain bacterial species have demonstrated a remarkable ability to degrade BDE-47 under aerobic conditions. A notable example is Achromobacter xylosoxidans, a bacterium isolated from contaminated soil. deswater.comdeswater.com This strain can utilize BDE-47 as a sole carbon source, achieving a degradation rate of over 90% within four days under optimal conditions. deswater.com The primary degradation mechanism is hydroxylation, leading to the formation of hydroxylated polybrominated diphenyl ethers. deswater.comdeswater.com The degradation efficiency of A. xylosoxidans is influenced by factors such as temperature and pH, with optimal conditions being between 25.0°C–35.0°C and a pH range of 3.0–7.0. deswater.com

Another bacterial strain, identified with a high similarity to Acintobacter sp., has also been shown to degrade BDE-47 aerobically, with 4-OH-BDE being a major product. nih.gov Complex bacterial communities, including Brevibacillus sp. and Achromobacter sp., can also effectively degrade higher brominated PBDEs like BDE-209 through processes that include debromination, hydroxylation, and ether bond cleavage. mdpi.comresearchgate.net

A common feature of the biotransformation of BDE-47 by various organisms is the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. nih.govnih.gov These metabolites can be formed through the metabolic processes of fungi, bacteria, and even higher organisms like chickens and plants. nih.govdeswater.comnih.govnih.gov

In bacteria such as Achromobacter xylosoxidans, hydroxylation is the main reaction in the metabolic pathway of BDE-47. deswater.com Similarly, fungal degradation by Phanerochaete chrysosporium yields several mono-hydroxylated PBDEs. nih.gov In chickens, the metabolic pathway of BDE-47 includes mono-oxidation, which can lead to hydroxylated metabolites. nih.gov

Plants, such as soybean, wheat, and rice, can also metabolize hydroxylated PBDEs to their corresponding methoxylated forms. nih.gov This transformation primarily occurs in the roots, with limited translocation to other parts of the plant. nih.gov The formation of these metabolites is a significant aspect of the environmental fate of BDE-47, as hydroxylated PBDEs themselves can be of toxicological concern and have been found in various environmental matrices and biota. nih.govepa.gov

Abiotic Degradation Processes in Soil and Water Systems (e.g., Electrochemical Reduction)

Beyond biological processes, BDE-47 can undergo abiotic degradation in soil and water. Electrochemical reduction has been investigated as a potential remediation method. mdpi.com This process, often utilizing palladium-coated metal foam electrodes, can effectively debrominate BDE-47. mdpi.com The efficiency and degradation mechanism can vary depending on the type of metal foam used (e.g., Ni, Cu, Ag), with hydrogen atom transfer and electron transfer being the primary mechanisms. mdpi.com The presence of electrolytes in the water can inhibit the degradation of BDE-47 to varying degrees. mdpi.com

Other abiotic degradation processes include photodegradation, particularly in the presence of surfactants, which can enhance the decay rate. nih.gov The primary pathway in this process is reductive photodebromination, leading to the formation of lower-brominated diphenyl ethers. nih.gov Thermal degradation over synthesized Fe-Al composite oxides is another abiotic pathway, resulting in hydrodebromination and the formation of various tri- and di-bromodiphenyl ethers. nih.gov Furthermore, a nano zerovalent iron-activated persulfate process has been shown to degrade BDE-47, with both sulfate and hydroxyl radicals contributing to the process. researchgate.net

Bioaccumulation, Biotransformation, and Trophic Transfer of BDE-47 in Ecological Food Webs

As a persistent and lipophilic compound, BDE-47 has a high potential for bioaccumulation in organisms and biomagnification through food webs. mdpi.comnih.govosti.gov It has been widely detected in various organisms in aquatic environments. nih.gov

Studies have shown that BDE-47 is readily absorbed and accumulates in organisms. For instance, in an aquatic food chain involving the algae Chlorella pyrenoidosa and the crustacean Daphnia magna, the algae accumulated a significant percentage of the initial BDE-47 from the surrounding medium. nih.gov When Daphnia magna consumed the contaminated algae, there was clear evidence of biomagnification, with biomagnification factors greater than one. nih.gov

In marine food webs, BDE-47 is often the predominant PBDE congener found in organisms. osti.gov The trophic magnification factors (TMFs) for total PBDEs have been calculated to be greater than one, indicating that these compounds are biomagnified as they move up the food chain. osti.gov The concentration ratios of different PBDE congeners can change with increasing trophic levels, suggesting that metabolic processes are occurring during trophic transfer. osti.gov

Biotransformation of BDE-47 within organisms is a key process influencing its fate and potential toxicity. In chickens, for example, orally administered BDE-47 is readily absorbed and preferentially deposited in fatty tissues. nih.gov The metabolic pathways in chickens include mono-oxidation and debromination, leading to the formation of hydroxylated metabolites. nih.gov In humans, the cytochrome P450 enzyme CYP2B6 has been identified as the primary enzyme involved in the metabolism of BDE-47 to hydroxylated metabolites. nih.govresearchgate.net

The formation of hydroxylated and methoxylated metabolites of BDE-47 is a significant aspect of its biotransformation. nih.gov These metabolites have been identified in various species and can also be formed through abiotic processes in the environment, becoming a source for organisms through trophic transfer. nih.gov

Interactive Data Table: Degradation of BDE-47 by Achromobacter xylosoxidans GYP4

| Parameter | Condition | Degradation Rate/Ratio | Time | Reference |

| Initial Concentration | 1.0 mg L⁻¹ | 90.8% | 4 days | deswater.com |

| Temperature | 25.0°C–35.0°C | >80.0% | - | deswater.com |

| pH | 3.0–7.0 | High efficiency | - | deswater.com |

| Initial Concentration | 0.5 mg L⁻¹ | 86.2% | - | deswater.com |

| Initial Concentration | 5.0 mg L⁻¹ | 45.9% | - | deswater.com |

Interactive Data Table: Anaerobic Degradation of BDE-47

| Culture | Initial BDE-47 Conc. | Co-contaminant | Degradation Products | Degradation Rate (d⁻¹) | Reference |

| 6M6B & T2 | 200 µg L⁻¹ | None | BDE-17, BDE-4 | Not specified | nih.gov |

| 6M6B & T2 | 200 µg L⁻¹ | Trichloroethene (13 mg L⁻¹) | BDE-17, BDE-4 (inhibited) | Not specified | nih.gov |

| - | 50 µg L⁻¹ | - | - | 0.0033 | nih.gov |

| - | 250 µg L⁻¹ | - | - | 0.0014 | nih.gov |

| - | 500 µg L⁻¹ | - | - | 0.0010 | nih.gov |

Bioaccumulation Factors and Uptake Kinetics in Aquatic Organisms

The bioaccumulation of chemical substances in aquatic organisms is a pivotal process influencing their potential for environmental impact. For 2,2',3,4'-tetrabromodiphenyl ether (BDE-49), specific empirical data on bioaccumulation factors (BAFs) and uptake kinetics in the freshwater algae Chlorella pyrenoidosa and the crustacean Daphnia magna are not extensively documented in peer-reviewed literature. However, an assessment based on substances with similar structures provides some insight. For a tetrabromodiphenyl ether, a calculated bioconcentration factor (BCF) of 36.31 has been reported, suggesting a potential for accumulation in organisms is not high. researchgate.net It is important to note that this value is the result of a calculation and not direct empirical measurement for BDE-49. researchgate.net

To provide context, studies on the closely related and more widely researched isomer, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), offer valuable insights into how tetrabromodiphenyl ethers might behave in aquatic environments. For instance, research on the green microalga Chlorella sp. has shown that it can remove a significant percentage of BDE-47 from its environment through processes including adsorption, uptake, and metabolism. nih.gov This indicates that primary producers at the base of the aquatic food web can readily take up these compounds.

Studies focusing on BDE-47 have demonstrated its bioaccumulative nature in various marine organisms. The bioconcentration factors for tetrabrominated to hexabrominated diphenyl ethers in marine food webs can be significant, indicating a strong potential for bioaccumulation. nih.gov BDE-47 is often considered one of the most bioavailable PBDE congeners in marine environments. nih.gov While this information pertains to BDE-47, it underscores the general tendency of tetrabromodiphenyl ethers to accumulate in aquatic life. The lack of specific data for BDE-49 in Chlorella pyrenoidosa and Daphnia magna highlights a significant data gap in the environmental risk assessment of this particular congener.

Table 1: Bioaccumulation Data for Tetrabromodiphenyl Ethers

| Compound | Organism | Parameter | Value | Source |

|---|---|---|---|---|

| Tetrabromodiphenyl ether (unspecified congener) | Not specified | Calculated Bioconcentration Factor (BCF) | 36.31 | researchgate.net |

Note: The BCF value is a calculated estimate for a structurally similar compound and not an empirically derived value for this compound.

Biotransformation Processes in Wildlife and Metabolite Profiling (Ecological Context)

The biotransformation of PBDEs in wildlife is a critical factor determining their persistence and potential toxicity. For this compound (BDE-49), specific research on its metabolic pathways in various wildlife species is exceptionally scarce. However, insights can be drawn from studies on the more prevalent BDE-47 and other PBDEs.

One of the few direct pieces of evidence for the metabolism of a compound structurally very similar to BDE-49 comes from human and mouse studies. Research has identified 4'-hydroxy-2,2',3,4'-tetrabromodiphenyl ether (4'-HO-BDE-49) as a metabolite of BDE-47. blue-growth.org This finding suggests that hydroxylation, a common metabolic pathway for xenobiotics, is a plausible biotransformation route for BDE-49 in vertebrates. In the study on mice dosed with a commercial penta-BDE mixture, 4'-HO-BDE-49 was a minor metabolite of BDE-47. blue-growth.org

General biotransformation processes for PBDEs in wildlife include debromination, hydroxylation, and methoxylation. nih.govmdpi.comlu.se Debromination, the removal of bromine atoms, can lead to the formation of lower-brominated congeners, which may have different toxicological properties. For example, studies on marine microalgae have shown that BDE-47 can be debrominated to form 2,2',4-tribromodiphenyl ether (BDE-28). nih.govresearchgate.net In chickens, the metabolism of BDE-47 involves mono-oxidation and debromination. lu.se

In fish, there is evidence that the metabolism of highly brominated PBDEs like decabromodiphenyl ether (BDE-209) can lead to the formation of less brominated congeners. researchgate.net This process is thought to be potentially mediated by iodothyronine deiodinase enzymes, which are involved in thyroid hormone regulation. researchgate.netnih.gov The decrease in thyroid hormone concentrations observed in fish exposed to BDE-47 has been linked to the formation of metabolites through enzymatic reactions involving cytochrome P450. epa.gov

Table 2: Potential Biotransformation Pathways and Metabolites of Tetrabromodiphenyl Ethers

| Parent Compound | Biotransformation Process | Resulting Metabolite(s) | Organism(s) | Source |

|---|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Hydroxylation | 4'-HO-BDE-49 | Humans, Mice | blue-growth.org |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Debromination | 2,2',4-Tribromodiphenyl ether (BDE-28) | Marine microalgae | nih.govresearchgate.net |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Mono-oxidation, Debromination | Hydroxylated tetrabromo metabolite, debrominated products | Chickens | lu.se |

Note: The table includes data from the closely related BDE-47 to infer potential pathways for BDE-49 due to the lack of specific data.

Trophic Magnification Factors and Food Web Dynamics in Diverse Ecosystems

Trophic magnification factor (TMF) is a key metric used to quantify the potential of a substance to biomagnify, which is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. lu.senoaa.gov A TMF value greater than 1 indicates that the chemical is biomagnifying. For this compound (BDE-49), there is currently a significant lack of specific data on its TMF in any ecosystem.

To understand the potential for BDE-49 to biomagnify, it is necessary to examine the behavior of other, more thoroughly studied PBDE congeners. Research on a freshwater food web in Dianshan Lake, Shanghai, China, investigated the TMFs of several PBDEs. In that study, a number of congeners, including the tetrabromodiphenyl ether BDE-47, demonstrated trophic magnification with TMF values greater than 1. researchgate.net

Table 3: Trophic Magnification Factors (TMFs) for select PBDE congeners in a Freshwater Food Web

| PBDE Congener | Trophic Magnification Factor (TMF) | Ecosystem | Source |

|---|---|---|---|

| BDE-28 | 1.35 - 1.81 | Dianshan Lake, China | researchgate.net |

| BDE-47 | 1.35 - 1.81 | Dianshan Lake, China | researchgate.net |

| BDE-99 | 1.35 - 1.81 | Dianshan Lake, China | researchgate.net |

| BDE-100 | 1.35 - 1.81 | Dianshan Lake, China | researchgate.net |

| BDE-153 | 1.35 - 1.81 | Dianshan Lake, China | researchgate.net |

Note: TMFs for this compound (BDE-49) have not been specifically reported. The data presented is for other PBDE congeners to provide context.

The biomagnification potential of a chemical is influenced by its physicochemical properties, such as its lipophilicity (tendency to dissolve in fats and lipids). PBDEs, including the tetrabrominated congeners, are lipophilic and persistent, characteristics that favor their accumulation in the fatty tissues of organisms and subsequent transfer up the food chain. blue-growth.org The process of biomagnification means that top predators in a food web, such as large fish, birds, and marine mammals, can accumulate significantly higher concentrations of these contaminants than organisms at lower trophic levels. noaa.gov

While direct evidence for BDE-49 is missing, the consistent observation of biomagnification for other tetrabromodiphenyl ethers and PBDEs in general strongly suggests that BDE-49 is also likely to biomagnify in aquatic and terrestrial food webs. The absence of empirical TMF data for BDE-49 represents a critical knowledge gap that hinders a complete assessment of its ecological risk. Further research focusing on the trophic transfer of BDE-49 in diverse ecosystems is necessary to accurately determine its potential for food web magnification.

Ecological Risk Characterization and Mechanistic Ecotoxicological Investigations of 2,2 ,3,4 Tetrabromodiphenyl Ether

Ecotoxicological Effects of BDE-47 on Diverse Ecological Receptors

2,2',3,4'-Tetrabromodiphenyl ether, a prominent congener of polybrominated diphenyl ethers (PBDEs), is recognized as a persistent organic pollutant (POP) that elicits a wide spectrum of toxic effects on various organisms following its release into the environment. mdpi.comnih.gov Its tendency to bioaccumulate and biomagnify within food webs contributes to its widespread impact on aquatic and terrestrial ecosystems. mdpi.comnih.gov

Aquatic Ecotoxicology: Effects on Fish, Invertebrates, and Algae Model Systems

In aquatic environments, BDE-47 demonstrates significant toxicity to a range of organisms, including fish, invertebrates, and algae. mdpi.comnih.gov Its effects are multifaceted, impacting survival, mobility, photosynthesis, and reproduction. mdpi.comnih.gov The compound's toxicity is notably higher than that of more brominated congeners, such as BDE-209. mdpi.com

Exposure to BDE-47 can be lethal to marine organisms, with median lethal concentrations (LC50) varying by species and exposure duration. nih.gov Studies have shown that sensitivity to BDE-47 differs considerably among species. nih.gov For instance, the toxicity of BDE-47 to the marine rotifer Brachionus plicatilis is reportedly 13 times higher than that of the highly brominated BDE-209. mdpi.com

Table 1: Lethality (LC50) of BDE-47 in Various Marine Organisms This table is interactive. You can sort and filter the data.

| Species | Life Stage | Exposure Duration | LC50 Value |

|---|---|---|---|

| Brachionus plicatilis (Rotifer) | Adult | 24 hours | 2.53 mg/L |

| Artemia salina (Brine Shrimp) | Nauplii | 24 hours | 4.89 mg/L |

| Phaeodactylum tricornutum (Diatom) | - | 72 hours | 16.46 mg/L nih.gov |

BDE-47 exhibits significant toxicity towards the photosynthetic processes of microalgae, which are primary producers in aquatic food webs. mdpi.com Exposure to BDE-47 can lead to the overproduction of reactive oxygen species (ROS), which in turn damages the photosynthetic apparatus. mdpi.comnih.gov

Key effects on algae include:

Chloroplast Damage : Studies on the marine diatom Phaeodactylum tricornutum and the green alga Skeletonema costatum reveal that BDE-47 can damage the morphological structure of chloroplasts. mdpi.comnih.govnih.gov This includes damage to the chloroplast membrane and the appearance of cytoplasmic vacuolization. mdpi.comnih.gov

Reduced Photosynthetic Efficiency : BDE-47 exposure decreases chlorophyll (B73375) content and the oxygen evolution rate in algae. nih.gov It can inhibit the photosynthetic efficiency of species like Skeletonema costatum and Alexandrium minutum. nih.gov

Gene Expression Alteration : In Phaeodactylum tricornutum, transcriptomic analysis showed that BDE-47 suppressed the transcription of 58 genes involved in critical photosynthetic pathways, including chlorophyll synthesis, antenna proteins, electron transport, and carbon fixation. nih.gov

Table 2: Effects of BDE-47 on Photosynthesis in Algae This table is interactive. You can sort and filter the data.

| Algal Species | Observed Effect | Reference |

|---|---|---|

| Phaeodactylum tricornutum | Chloroplast damage, decreased chlorophyll, suppressed photosynthesis-related genes. nih.govnih.gov | nih.govnih.gov |

| Skeletonema costatum | Slight cell deformation, damage to chloroplasts. mdpi.com | mdpi.com |

| Lemna minor (Duckweed) | Suppressed reproduction, decline in chlorophyll content, altered chlorophyll fluorescence. semanticscholar.org | semanticscholar.org |

BDE-47 is a suspected endocrine disruptor that can cause significant reproductive and developmental harm in aquatic organisms. nih.gov These effects can be triggered by exposure during early life stages and can have lasting consequences on reproductive success. nih.gov

Fish : In fathead minnows (Pimephales promelas), early-life stage exposure to BDE-47 resulted in significantly reduced clutch size and fecundity in adulthood. nih.gov The exposure also led to female-biased sex ratios and a reduction in the number of tubercles in males, which are important for breeding. nih.gov In zebrafish (Danio rerio), BDE-47 exposure did not cause larval death at the tested concentrations but did induce deformities like paracardiac and yolk sac edema. nih.gov It also affected the expression of genes regulated by the aryl hydrocarbon receptor (AhR), estrogen receptor (ER), and glucocorticoid receptor (GR). acs.org

Invertebrates : In the rotifer Brachionus plicatilis, BDE-47 exposure led to an increase in ROS and Ca2+ levels in the ovaries, suggesting a mechanism for its reproductive toxicity. mdpi.com Sublethal concentrations also caused damage to the ultrastructure of the ovaries. nih.gov

Terrestrial Ecotoxicology: Impacts on Soil Organisms, Avian, and Mammalian Wildlife (Non-human)

The ecotoxicological effects of BDE-47 extend to terrestrial ecosystems, affecting a variety of organisms.

Soil Organisms : In a study on meiobenthic communities, which include soil and sediment-dwelling organisms, BDE-47 significantly affected the abundance and diversity of marine nematodes. nih.gov At high concentrations, the nematode community shifted to be dominated by more resistant trophic groups, such as facultative predators and epigrowth feeders. nih.gov

Avian Wildlife : While direct, extensive studies on avian wildlife are limited, in vitro research has shown that hydroxylated and methoxylated metabolites of PBDEs can activate avian aryl hydrocarbon receptor (AHR)-mediated pathways, indicating a potential for dioxin-like responses. nih.gov

Mammalian Wildlife (Non-human) : BDE-47 exposure has been linked to adverse effects in various non-human mammals. A significant correlation was found between the concentration of BDE-47 in the blubber of gray seal pups and their survival rate in the first year. mdpi.com In mice, neonatal exposure to BDE-47 has been shown to cause alterations in behavioral parameters, including impaired motor functions. epa.gov Further studies in mice demonstrated that BDE-47 can induce oxidative stress and subsequent apoptotic cell death in cerebellar granule neurons. nih.gov

Plant Responses to BDE-47 Exposure

BDE-47 demonstrates phytotoxicity, affecting the growth and physiological processes of various plant species.

Growth Inhibition : In hydroponic cultures, high concentrations of BDE-47 significantly suppressed the growth of the mangrove species Kandelia obovata. nih.gov Similarly, exposure to BDE-47 inhibited the growth of Chinese cabbage seedlings, particularly the above-ground parts, leading to a decreased fresh weight and an increased root-to-shoot ratio. grafiati.com

Photosynthetic Impairment : BDE-47 can weaken the photosynthetic capacity of plant leaves. grafiati.com In Kandelia obovata, exposure led to a decrease in stomatal density and damage to the chloroplast ultrastructure. mdpi.com Transcriptome analysis revealed that gene expression in photosynthesis-related pathways was predominantly suppressed. mdpi.com In duckweed (Lemna minor), BDE-47 treatment suppressed reproduction and led to a decline in chlorophyll content. semanticscholar.org

Oxidative Stress : Exposure to BDE-47 induced oxidative stress in Kandelia obovata, as indicated by increased activities of antioxidative enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov However, the tolerance and enzymatic response can vary between species, with Avicennia marina showing more tolerance to BDE-47 toxicity than Kandelia obovata. nih.gov

Table 3: Summary of BDE-47 Effects on Terrestrial and Plant Receptors This table is interactive. You can sort and filter the data.

| Receptor Organism | Type | Observed Effect | Reference |

|---|---|---|---|

| Marine Nematodes | Soil/Sediment Organism | Altered community structure and trophic diversity. nih.gov | nih.gov |

| Mice | Mammalian Wildlife | Impaired motor function, oxidative stress, and apoptosis in brain cells. epa.govnih.gov | epa.govnih.gov |

| Gray Seal Pups | Mammalian Wildlife | Correlation between BDE-47 concentration and first-year survival rate. mdpi.com | mdpi.com |

| Kandelia obovata (Mangrove) | Plant | Growth suppression, oxidative stress, damaged chloroplasts, suppressed photosynthesis genes. nih.govmdpi.com | nih.govmdpi.com |

| Avicennia marina (Mangrove) | Plant | Enhanced antioxidative enzyme activity, higher tolerance than K. obovata. nih.gov | nih.gov |

| Chinese Cabbage | Plant | Growth inhibition, decreased water and chlorophyll content, weakened photosynthetic capacity. grafiati.com | grafiati.com |

Cellular and Molecular Mechanistic Ecotoxicology of BDE-47

The compound this compound, commonly known as BDE-47, is a significant environmental contaminant due to its widespread use as a brominated flame retardant. mdpi.comnih.gov As a persistent organic pollutant, BDE-47 accumulates in the environment, particularly in marine ecosystems, and is known to bioaccumulate and biomagnify through the food web. mdpi.com Its toxic effects on a variety of organisms are a growing concern, with research pointing to several cellular and molecular mechanisms of toxicity. These include endocrine disruption, oxidative stress, genotoxicity, neurotoxicity, immunotoxicity, and ultrastructural cellular damage. nih.govnih.gov

Endocrine Disruption Mechanisms and Receptor Binding Studies in Wildlife Models

BDE-47 is a known endocrine-disrupting chemical (EDC), interfering with hormonal systems in wildlife. acs.org Studies have shown that BDE-47 and its hydroxylated metabolites can interact with various nuclear hormone receptors, leading to a range of adverse effects.

In aquatic vertebrates, such as the zebrafish (Danio rerio), exposure to BDE-47 has been shown to significantly affect the expression of genes related to several hormone receptor pathways. acs.org Research has demonstrated that BDE-47 can up-regulate the expression of aryl hydrocarbon receptor 1b (ahr1b), estrogen receptor 2a (er2a), and estrogen receptor 2b (er2b), while down-regulating the glucocorticoid receptor (gr). acs.org These findings suggest that BDE-47 can disrupt endocrine functions mediated by these receptors, potentially leading to developmental and reproductive issues. acs.org

Hydroxylated metabolites of BDE-47, such as 6-OH-BDE-47, have also been shown to interfere with thyroid hormone signaling. In zebrafish, 6-OH-BDE-47 was found to reduce the expression of thyroid hormone receptor beta (trβ), which could impact neurodevelopment. nih.gov Furthermore, in vitro studies have demonstrated that BDE-47 and its hydroxylated metabolites can bind to estrogen, progesterone, androgen, and glucocorticoid receptors, often with greater potency than the parent compound. nih.gov

The following table summarizes the effects of BDE-47 on gene expression in the nuclear receptor pathways of zebrafish larvae.

| Gene | Pathway | Effect of BDE-47 Exposure |

| ahr1b | AhR Pathway | Up-regulated |

| er2a | ER Pathway | Up-regulated |

| er2b | ER Pathway | Up-regulated |

| gr | GR Pathway | Down-regulated |

Table 1: Effects of BDE-47 on Nuclear Receptor Gene Expression in Zebrafish Larvae. acs.org

Oxidative Stress Induction and Antioxidant Defense Responses in Ecological Species

A primary mechanism of BDE-47 toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. nih.govnih.gov

In the marine microalga Chlorella sp., BDE-47 exposure led to the activation of the antioxidant system. nih.gov However, at higher concentrations, this system was overwhelmed, resulting in cellular oxidative stress. nih.gov This oxidative stress was identified as a key factor mediating other toxic effects, including damage to the photosynthetic apparatus and cell death. nih.gov Similarly, in the marine rotifer Brachionus plicatilis, while low concentrations of BDE-47 activated antioxidant defense mechanisms, prolonged exposure to higher concentrations impaired this capacity. nih.gov This impairment led to an accumulation of free radicals, resulting in lipid peroxidation and DNA damage. nih.gov

Studies on the Philippine clam (Ruditapes philippinarum) have also shown that BDE-47 exposure elevates ROS levels in hemocytes, the primary immune cells in bivalves. nih.gov This increase in ROS is linked to a decline in cell viability and immune function. nih.gov In fish, BDE-47 has been shown to induce oxidative stress in the liver. nih.gov For instance, in kingfishers from e-waste sites with high levels of PBDEs, including BDE-47, there were significantly increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS, along with decreased activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov

The table below details the effects of BDE-47 on oxidative stress markers in various ecological species.

| Species | Marker | Effect of BDE-47 Exposure |

| Chlorella sp. | ROS | Increased at high concentrations |

| Brachionus plicatilis | ROS | Increased at high concentrations |

| Brachionus plicatilis | Lipid Peroxidation | Increased at high concentrations |

| Ruditapes philippinarum | ROS in hemocytes | Increased |

| Kingfisher (from e-waste site) | MDA and ROS in liver | Increased |

| Kingfisher (from e-waste site) | SOD and CAT activity in liver | Decreased |

Table 2: BDE-47 Induced Oxidative Stress Markers in Ecological Species. nih.govnih.govnih.govnih.gov

Genotoxicity and Mutagenicity Assessments in Environmental Organisms

BDE-47 has demonstrated genotoxic potential in various environmental organisms, causing damage to DNA. nih.govnih.gov This genotoxicity is often linked to the induction of oxidative stress. nih.gov

In the marine rotifer Brachionus plicatilis, the overwhelming of the antioxidant defense system by BDE-47 led to an increased frequency of DNA damage. nih.gov In human neuroblastoma cells, BDE-47 has been shown to directly intercalate into DNA, causing double-strand breaks which can lead to chromosomal abnormalities. researchgate.net The genotoxic nature of BDE-47 has also been observed in grass shrimp embryos and dolphin fibroblast cell lines. researchgate.net

The primary mechanisms underlying BDE-47's genotoxicity include the production of ROS, which can damage DNA, and direct interaction with the DNA molecule. nih.govresearchgate.net The resulting DNA damage can lead to mutations and chromosomal aberrations, potentially impacting the health and reproductive success of exposed organisms. researchgate.net

Neurotoxicity and Behavioral Alterations in Ecological Receptor Organisms

BDE-47 is recognized for its neurotoxic effects, which can manifest as behavioral alterations in various ecological receptor organisms. researchgate.net Both in vivo and in vitro studies have provided insights into the mechanisms underlying this neurotoxicity.

In zebrafish (Danio rerio), exposure to BDE-47 has been shown to cause a deficit in swimming behavior, which is linked to altered neuronal connectivity patterns, such as inhibited axonal growth and disruptions in early neurogenesis. researchgate.net The hydroxylated metabolite of BDE-47, 6-OH-BDE-47, has also been observed to increase the coiling frequency in zebrafish embryos, a behavioral change associated with induced apoptosis in the brain. researchgate.net

Rodent studies have also demonstrated the neurotoxic potential of BDE-47. Neonatal exposure in mice has been shown to cause long-lasting effects on spontaneous behavior, including locomotion and rearing, as well as impairments in learning and memory. nih.govscienceopen.com These behavioral changes have been linked to effects on synaptic plasticity. scienceopen.com At the cellular level, BDE-47 has been found to be cytotoxic to cultured primary rat hippocampal neurons in a concentration-dependent manner. mdpi.com

The following table presents some of the observed neurotoxic and behavioral effects of BDE-47 in different animal models.

| Animal Model | Observed Effect |

| Zebrafish (Danio rerio) | Deficit in swimming behavior, altered neuronal connectivity. researchgate.net |

| Zebrafish (Danio rerio) Embryos (exposed to 6-OH-BDE-47) | Increased coiling frequency, apoptosis in the brain. researchgate.net |

| Mice (neonatal exposure) | Altered spontaneous behavior (locomotion, rearing), impaired learning and memory. nih.govscienceopen.com |

| Rats (cultured hippocampal neurons) | Cytotoxicity. mdpi.com |

Table 3: Neurotoxic and Behavioral Effects of BDE-47.

Immunotoxicological Effects in Wildlife Populations

BDE-47 has been shown to exert immunotoxic effects in a range of wildlife species, often mediated by oxidative stress and alterations in key signaling pathways. mdpi.comnih.govnih.gov

In marine bivalves like the Philippine clam (Ruditapes philippinarum), BDE-47 exposure leads to a decline in the viability of hemocytes, the primary immune cells. nih.gov It also hampers their phagocytic and bacteriolytic activity, which are crucial for immune defense. nih.gov These effects are associated with the overproduction of ROS and alterations in the MAPK signaling pathway. nih.gov

In RAW264.7 mouse macrophage cells, BDE-47 was found to decrease cell viability and induce apoptosis through the mitochondrial pathway. nih.gov This was accompanied by an increase in cellular ROS levels. nih.gov Furthermore, BDE-47 inhibited phagocytosis in these macrophages and altered the expression of immune-related factors, indicating a suppression of immune function. nih.gov

Studies on carp (B13450389) (Cyprinus carpio) have shown that BDE-47 can induce NETosis, a specific form of neutrophil cell death that is part of the immune response. nih.gov This process was linked to increased ROS levels and the phosphorylation of proteins in the P38 and ERK signaling pathways. nih.gov

The table below summarizes the immunotoxic effects of BDE-47 observed in different wildlife and cell models.

| Organism/Cell Model | Observed Immunotoxic Effect |

| Philippine clam (Ruditapes philippinarum) hemocytes | Decreased cell viability, reduced phagocytosis and bacteriolytic activity. nih.gov |

| RAW264.7 mouse macrophages | Decreased cell viability, induced apoptosis, inhibited phagocytosis. nih.gov |

| Carp (Cyprinus carpio) neutrophils | Induction of NETosis, increased ROS, activation of P38/ERK pathway. nih.gov |

Table 4: Immunotoxicological Effects of BDE-47.

Ultrastructural Damage to Biological Cells in Ecological Models

Exposure to BDE-47 can cause significant damage to the ultrastructure of biological cells, even at low concentrations and with short-term exposure. nih.gov

In algae, BDE-47 exposure has been observed to cause damage to chloroplasts and mitochondrial membranes, as well as the appearance of cytoplasmic vacuolization. nih.gov For example, in the diatom Skeletonema costatum, treatment with BDE-47 led to slight deformation at lower concentrations, and as the concentration increased, the pillar processes on the upper and lower epithelia began to separate. mdpi.com

In other cell types, such as those of the marine rotifer Brachionus plicatilis, sublethal concentrations of BDE-47 have been shown to cause wrinkling of follicles and deformation of the nuclear membranes in the ovaries, which could impact reproductive capabilities. mdpi.com In fish, histopathological examinations have revealed damage to various tissues. In turbot (Psetta maxima), exposure to BDE-47 resulted in gill injuries such as lamellar fusion and hyperplasia, as well as alterations in the intestine and liver, including hyperplasia of mucous cells and irregular hepatocyte morphology. nih.gov

The table below provides examples of the ultrastructural damage caused by BDE-47 in different ecological models.

| Ecological Model | Organelle/Tissue | Observed Ultrastructural Damage |

| Algae | Chloroplasts, Mitochondria | Damage to membranes, cytoplasmic vacuolization. nih.gov |

| Skeletonema costatum (Diatom) | Cell Structure | Deformation, separation of pillar processes. mdpi.com |

| Brachionus plicatilis (Rotifer) | Ovary | Wrinkling of follicles, deformation of nuclear membranes. mdpi.com |

| Turbot (Psetta maxima) | Gills | Lamellar fusion, hyperplasia. nih.gov |

| Turbot (Psetta maxima) | Intestine | Hyperplasia of mucous cells. nih.gov |

| Turbot (Psetta maxima) | Liver | Irregular hepatocyte morphology, nuclear vacuolation. nih.gov |

Table 5: Ultrastructural Damage Induced by BDE-47.

Population and Community-Level Ecological Consequences of BDE-47 Exposure

The far-reaching effects of BDE-47 extend beyond individual organisms, influencing the dynamics of entire populations and altering the structure of ecological communities. Its persistence and bioaccumulative nature mean that it can become concentrated in food webs, posing a threat to a wide array of wildlife. nih.govmdpi.com

Reproductive Impairment and Population Dynamics in Wildlife (Ecological Focus)

Exposure to BDE-47 has been shown to cause significant reproductive impairment across various wildlife species, which can lead to detrimental effects on population dynamics. In marine invertebrates, BDE-47 demonstrates considerable toxicity to population growth and reproduction in a manner that is dependent on the concentration. nih.gov For instance, studies on the marine rotifer Brachionus plicatilis found that BDE-47 had a significant influence on population growth rate, resting egg production, and other reproductive parameters. nih.gov Similarly, the reproductive rate of the copepod Tigriopus japonicas was significantly decreased by 50% when exposed to BDE-47. nih.gov

Table 1: Documented Reproductive and Population Effects of BDE-47 on Various Wildlife Species

| Species | Taxonomic Group | Observed Effects | Source Citation |

|---|---|---|---|

| Gray Seal (Halichoerus grypus) | Mammal | Correlation between BDE-47 concentration in blubber and reduced first-year survival rate. | mdpi.com |

| Zebrafish (Danio rerio) | Fish | Significantly reduced clutch size and fecundity following early-life exposure. Impaired reproductive capacity. | researchgate.net |

| Copepod (Tigriopus japonicas) | Invertebrate (Crustacean) | 50% decrease in reproductive rate at a concentration of 120 µg/L. | nih.gov |

| Rotifer (Brachionus plicatilis) | Invertebrate (Rotifer) | Significant influence on population growth rate, ratio of ovigerous to non-ovigerous females, and resting egg production. Accelerated sexual maturation. | nih.govnih.gov |

Biodiversity Impacts and Community Structure Shifts

The toxic effects of BDE-47 can alter the competitive balance among species, leading to shifts in community composition and a reduction in biodiversity. Mesocosm experiments studying meiobenthic communities—small invertebrates living in sediment—revealed that exposure to BDE-47 significantly reduced alpha diversity (the diversity within a particular habitat). researchgate.net

These studies observed a distinct shift in the community structure, favoring more resilient taxa such as nematodes while the abundance of other, more sensitive groups declined. researchgate.net A key indicator of this structural change is the Nematode to Copepod (Ne/Co) ratio, which increased in response to BDE-47 exposure. researchgate.net This shift underscores the pollutant's capacity to restructure communities by selectively removing sensitive species and allowing tolerant ones to dominate. Such changes in the foundational invertebrate community can have cascading effects up the food chain, impacting the organisms that depend on them for food.

Table 2: Impacts of BDE-47 on Ecological Community Structure

| Community Type | Key Impact | Specific Findings | Source Citation |

|---|---|---|---|

| Meiobenthic (Sediment) Community | Reduced Biodiversity | Significant reduction in alpha diversity metrics. | researchgate.net |

| Meiobenthic (Sediment) Community | Shift in Community Composition | Favored resilient taxa like nematodes over more sensitive species. | researchgate.net |

| Meiobenthic (Sediment) Community | Altered Dominance Ratios | An increasing Nematode/Copepod (Ne/Co) ratio was observed, indicating structural disruption. | researchgate.net |

| Planktonic Community | Potential Shift in Age Structure | Accelerated maturation in rotifers could alter population age distribution, affecting community dynamics. | nih.gov |

Ecosystem Function Perturbations and Resilience

A clear example of functional perturbation is the effect of BDE-47 on primary producers. In mangrove ecosystems, exposure to environmentally relevant concentrations of BDE-47 was found to inhibit photosynthesis in the mangrove species Kandelia obovata. researchgate.netmdpi.com This was linked to damage to the chloroplast ultrastructure and the suppression of genes related to photosystem activity. researchgate.netmdpi.com Since mangroves are foundational species that create habitat and form the base of the coastal food web, any impairment of their photosynthetic capacity represents a significant disruption to ecosystem function.

Furthermore, the BDE-47-induced shifts in sedimentary invertebrate communities have the potential to disrupt critical ecosystem functions they perform, such as bioturbation (the mixing of sediment) and nutrient cycling. researchgate.net The loss of biodiversity, as seen in meiobenthic communities, can reduce the functional redundancy of an ecosystem. nih.gov Functional redundancy—the presence of multiple species that perform similar roles—is a key mechanism that allows ecosystems to be resilient to environmental change. nih.govleuphana.de When a pollutant like BDE-47 removes certain species, the ecosystem may lose its capacity to buffer against further stressors, making it more vulnerable to collapse.

Advanced Analytical Methodologies for the Environmental Analysis of 2,2 ,3,4 Tetrabromodiphenyl Ether

Environmental Sampling Strategies and Preservation Techniques

The accurate determination of 2,2',3,4'-tetrabromodiphenyl ether in the environment begins with robust sampling and preservation protocols. The choice of method depends on the environmental matrix, the target concentration levels, and the desired temporal resolution of the data.

Passive Air and Water Samplers for Long-Term Monitoring

Passive sampling is a cost-effective and straightforward method for the long-term monitoring of airborne and waterborne this compound. tisch-env.com These devices collect pollutants through natural diffusion onto a sorbent material without the need for a pump. tisch-env.comgasdetection.com

Key Features of Passive Samplers:

Simplicity and Cost-Effectiveness: Their design is simple, requiring no power or mechanical parts, which makes them ideal for large-scale and long-duration monitoring projects. tisch-env.com

Long-Term Assessment: Passive samplers can be deployed for weeks or months, providing an average concentration of the pollutant over an extended period. tisch-env.com

Minimal Maintenance: Once deployed, they require little to no upkeep. tisch-env.com

However, passive sampling has limitations, including a lack of real-time data, potential inaccuracies due to environmental factors like wind and temperature, and lower sensitivity for detecting very low pollutant concentrations. tisch-env.com

Active Sampling Methodologies for Air, Water, Soil, Sediment, and Biota

Active sampling involves the use of a pump to draw a known volume of the environmental medium through or over a collection device. gasdetection.comcherwell-labs.co.uk This method is preferred for its accuracy and ability to provide more detailed and immediate data. tisch-env.comgasdetection.com

Active Sampling Applications:

Air: High-volume air samplers are used to collect particle-bound and gaseous phase this compound on filters and sorbent materials. gasdetection.com

Water: Grab samples are collected, or large volumes of water are passed through solid-phase extraction (SPE) cartridges to concentrate the analyte. env.go.jp

Soil and Sediment: Core samples are collected and stored in appropriate containers to prevent contamination and degradation.